Phenyl(4,5,6,7-tetrahydro-1H-1,2-diazepin-1-yl)methanone
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Overview
Description
Phenyl(4,5,6,7-tetrahydro-1H-1,2-diazepin-1-yl)methanone is a heterocyclic compound that features a diazepine ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4,5,6,7-tetrahydro-1H-1,2-diazepin-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4,5,6,7-tetrahydro-1H-1,2-diazepin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Phenyl(4,5,6,7-tetrahydro-1H-1,2-diazepin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl(4,5,6,7-tetrahydro-1H-1,2-diazepin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Shares a similar tetrahydro structure but with an indole ring.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another heterocyclic compound with a similar core structure.
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Contains a pyrazolo ring fused with a phenyl group.
Uniqueness
Phenyl(4,5,6,7-tetrahydro-1H-1,2-diazepin-1-yl)methanone is unique due to its diazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
87958-24-5 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
phenyl(3,4,5,6-tetrahydrodiazepin-2-yl)methanone |
InChI |
InChI=1S/C12H14N2O/c15-12(11-7-3-1-4-8-11)14-10-6-2-5-9-13-14/h1,3-4,7-9H,2,5-6,10H2 |
InChI Key |
CLMOTPBNWLTVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(N=CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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